Stereochemical Identity: (R)-Enantiomer vs Racemate
The target compound is the single (R)-enantiomer (CAS 2567489-62-5) with defined absolute configuration at the C3 methyl-bearing stereocenter, supplied at 98% purity . The racemic mixture (CAS 1356330-43-2) contains equal amounts of (R)- and (S)-enantiomers, which produce diastereomeric products in asymmetric reactions and cannot be used for enantioselective synthesis without additional chiral resolution steps . The 2,8-diazaspiro[4.5]decan-1-one core harbors a chiral center whose configuration has been demonstrated to govern enantioselective inhibition of individual phospholipase D isoforms (PLD1 vs PLD2), confirming that the stereochemistry at this position directly determines biological target engagement .
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer, CAS 2567489-62-5, chemical purity 98% |
| Comparator Or Baseline | Racemic 3-methyl-2,8-diazaspiro[4.5]decan-1-one, CAS 1356330-43-2, 1:1 (R):(S) mixture |
| Quantified Difference | Defined single enantiomer vs. undefined racemic mixture; downstream diastereomeric excess dependent on enantiopurity of input |
| Conditions | Vendor specification (Leyan), validated by peer-reviewed literature on enantioselective PLD inhibition (Waterson et al. 2018) |
Why This Matters
For medicinal chemistry programs pursuing enantioselective lead optimization, procurement of the enantiopure (R)-building block eliminates the need for chiral chromatographic resolution and avoids the 50% material loss inherent to racemic synthesis strategies.
- [1] Waterson, A. G.; Scott, S. A.; Kett, N. R.; Blobaum, A. L.; Brown, H. A.; Lindsley, C. W. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorg. Med. Chem. Lett. 2018, 28 (23–24), 3670–3673. DOI: 10.1016/j.bmcl.2018.10.033 View Source
